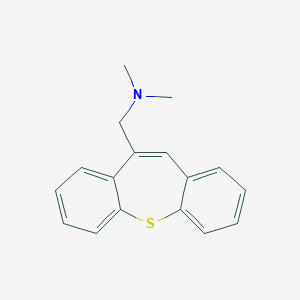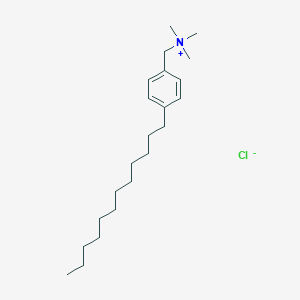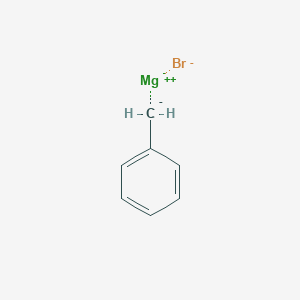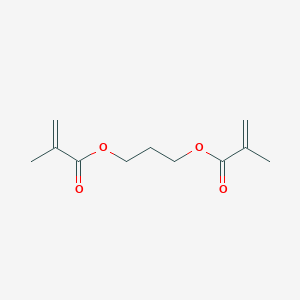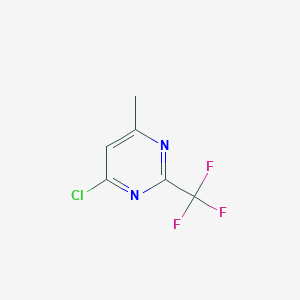
亚甲基环己烷
描述
Synthesis Analysis
The synthesis and pyrolysis of methylenecyclohexane involve complex processes that lead to the formation of various intermediates and by-products. During combustion, it undergoes pyrolysis and combustion to produce radicals and cyclic intermediates such as benzene, cyclohexene, and toluene, highlighting its role in understanding combustion chemistry and the formation of aromatic compounds under different conditions (Wang et al., 2014).
Molecular Structure Analysis
Methylenecyclohexane’s molecular structure and conformation have been explored through various methods. Studies on its conformational properties, such as the preference of the methyl group's position and the molecular geometry, are vital in understanding its chemical behavior and reactivity (Arnason et al., 2002).
Chemical Reactions and Properties
Methylenecyclohexane participates in various chemical reactions, including pyrolysis, combustion, and dehydrogenation, which are essential for understanding its reactivity and the formation of other chemical species. For instance, its pyrolysis and combustion involve the formation of radicals and cyclic intermediates, contributing to the broader understanding of fuel combustion chemistry (Wang et al., 2014).
Physical Properties Analysis
The gas-phase molecular structure and puckering of the cyclohexane ring in methylenecyclohexane have been studied, revealing the influence of equatorial substitution on the geometry of the chair form and providing insights into its physical characteristics (Geise et al., 1971).
Chemical Properties Analysis
The chemical properties of methylenecyclohexane, including its behavior during dehydrogenation reactions for hydrogen production, highlight its potential as a hydrogen carrier. The exploration of catalysts for methylenecyclohexane dehydrogenation has been a significant area of research, aiming to develop more efficient catalysts for industrial applications (Meng et al., 2021).
科学研究应用
燃烧化学:
- 亚甲基环己烷因其在燃烧过程中的作用而受到研究。它被用作理解较大环烷烃和实际燃料的燃烧化学的模型。研究的重点是识别和量化热解和火焰中间体,包括自由基和环状中间体。这有助于阐明燃烧过程中甲苯和苯等关键组分的形成通道 (Wang 等,2014).
氢化中的膜反应器:
- 亚甲基环己烷已在使用催化膜反应器的氢化过程中得到研究。研究涉及使用平板聚合物和管状陶瓷膜,其中氢化催化剂沉积在其结构中。这项研究有助于开发化学合成中更有效的催化过程 (Bottino 等,2002).
脱氢催化剂开发:
- 亚甲基环己烷的脱氢在储氢系统中至关重要。该领域的研究重点是开发在亚甲基环己烷脱氢方面具有改善的稳定性、活性和选择性的催化剂。目的是提高甲基环己烷-甲苯-氢循环等系统的产业化,以实现有效的储氢和放氢 (Meng 等,2021).
储氢和制氢:
- 亚甲基环己烷也在储氢和制氢的背景下得到探索。研究模拟了氢化和脱氢系统的集成,以实现有效的储氢和发电,为可再生能源的储存和利用提供了一种潜在的解决方案 (Hamayun 等,2019).
化学分析技术:
- 已经对涉及亚甲基环己烷的混合物的气液分配色谱法进行了研究。这有助于开发更精确的化学分析技术,促进复杂混合物的分离和分析 (Gil-av 等,1958).
作用机制
Target of Action
Methylenecyclohexane is an organic compound with the molecular formula C7H12 . It is an unsaturated hydrocarbon, containing a cyclohexane ring with a methylene (methylidine) group attached . .
Mode of Action
It can be produced by a Wittig reaction or a reaction with a Tebbe’s reagent from cyclohexanone . It can also be synthesized as a side product of the dehydration of 2-methylcyclohexanol into 1-methylcyclohexene .
Biochemical Pathways
It’s known that environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome .
Pharmacokinetics
Its molecular weight is96.170 g/mol , which may influence its absorption and distribution in the body.
Result of Action
Changes in dna methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden .
Action Environment
Environmental factors can shape gene expression and subsequent health outcomes. Indeed, early changes in DNA methylation have been proposed to dictate how an organism responds to stressors later in life, enabling adverse childhood experiences to become biologically ‘embedded’ by leaving genetic traces with life-long consequences .
安全和危害
Methylenecyclohexane is highly flammable and may be fatal if swallowed and enters airways . It should be kept away from heat/sparks/open flames/hot surfaces . It should be handled with personal protective equipment, and in a well-ventilated place .
Relevant Papers Over the lifetime, 153 publications have been published on Methylenecyclohexane, receiving 2478 citations . This indicates that Methylenecyclohexane is a significant topic of research in the field of chemistry.
属性
IUPAC Name |
methylidenecyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMNMJFAZWLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061595 | |
| Record name | Methylenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-37-6 | |
| Record name | Methylenecyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenecyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenecyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylenecyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methylenecyclohexane?
A1: Methylenecyclohexane has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: What spectroscopic techniques have been used to characterize methylenecyclohexane and its derivatives?
A2: Several spectroscopic techniques have been employed to study methylenecyclohexane and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been widely used to study the conformational behavior of methylenecyclohexane [, , , ], determine the stereochemistry of reaction products [, ], and analyze the structure of polymers derived from methylenecyclohexane [, , ].
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to analyze the structure of polymers derived from methylenecyclohexane [] and study the ring inversion vibrations of methylenecyclohexane and related compounds [].
- Mass Spectrometry (MS): MS techniques, including high-resolution electron impact MS and low-resolution chemical ionization MS, have been used to characterize reaction products of methylenecyclohexane [].
- Ultraviolet Photoelectron Spectroscopy (UPS): This technique has been employed to study the through-space interactions of the double bond in methylenecyclohexane with remote polar substituents [].
Q3: How does the stereochemistry of methylenecyclohexane derivatives influence their reactivity?
A4: The stereochemistry of methylenecyclohexane derivatives plays a crucial role in determining the regio- and stereoselectivity of various reactions. For instance, the oxymercuration of substituted methylenecyclohexanes shows a preference for axial attack of the hydroxide ion in unhindered systems, while steric effects dominate in hindered compounds []. Similarly, in radical carboazidation reactions, the presence and position of substituents significantly influence the diastereoselectivity, with axial attack being generally preferred for cyclohexyl radicals [].
Q4: What are some common reactions that methylenecyclohexane undergoes?
A4: Methylenecyclohexane participates in various reactions, including:
- Isomerization Polymerization: Methylenecyclohexane can undergo isomerization polymerization in the presence of catalysts like diimine-Pd complexes, leading to polymers with varying cyclohexylene group configurations [].
- Pyrolysis: At high temperatures, methylenecyclohexane decomposes primarily through ring fission and dehydrogenation, yielding a mixture of hydrocarbons, including toluene and benzene [].
- Oxymercuration: Methylenecyclohexane undergoes oxymercuration reactions with mercuric salts, leading to the formation of hydroxymercurials. The stereochemistry of the products is influenced by the substituents on the ring [, , ].
- Ozonolysis: The ozonolysis of methylenecyclohexane has been studied extensively, particularly in the context of atmospheric chemistry. The reaction yields a complex mixture of products, including secondary organic aerosols (SOAs) composed of various organic acids and dimers [, ].
Q5: How is methylenecyclohexane used in organic synthesis?
A6: Methylenecyclohexane serves as a valuable building block in organic synthesis. A notable example is its use in methylenecyclohexane annulation reactions, which allow for the efficient construction of complex ring systems. These annulation strategies often involve the addition of organometallic reagents to cyclic enones, followed by cyclization of the resulting intermediates [, , , ].
Q6: How has computational chemistry been employed in the study of methylenecyclohexane?
A7: Computational chemistry plays a significant role in understanding the properties and reactivity of methylenecyclohexane. Various methods, including molecular mechanics (MM2') [] and density functional theory (DFT) [, , ], have been employed to:
- Investigate conformational behavior: Computational studies have helped elucidate the conformational preferences of methylenecyclohexane and its derivatives, providing insights into the factors influencing the equilibrium between different conformers [, , , ].
- Explore reaction mechanisms: Theoretical calculations have been used to investigate the mechanisms of reactions involving methylenecyclohexane, such as the stereoselectivity of electrophilic additions [] and the rearrangement of radical cations [].
- Predict thermodynamic properties: Computational methods have enabled the estimation of thermodynamic parameters like enthalpies of formation for methylenecyclohexane and related compounds [].
Q7: What is the environmental impact of methylenecyclohexane?
A8: The ozonolysis of methylenecyclohexane in the atmosphere contributes to the formation of secondary organic aerosols (SOAs) [, ]. SOAs have implications for air quality, climate change, and human health. Understanding the mechanisms of SOA formation from methylenecyclohexane is crucial for developing effective strategies to mitigate their negative impacts.
Q8: What research is being done on the environmental fate and degradation of methylenecyclohexane?
A9: While specific information on the environmental degradation of methylenecyclohexane is limited in the provided research, its atmospheric ozonolysis and subsequent SOA formation have been investigated [, ]. This research focuses on identifying and quantifying the reaction products, understanding the reaction mechanisms, and evaluating the impact of different reaction conditions on SOA composition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



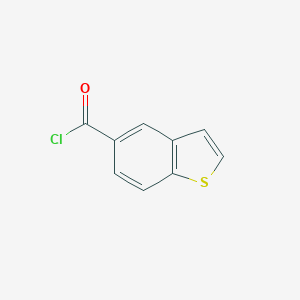
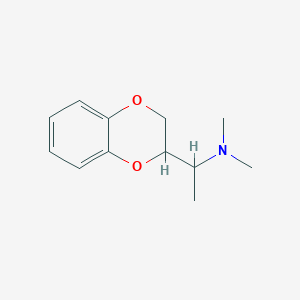


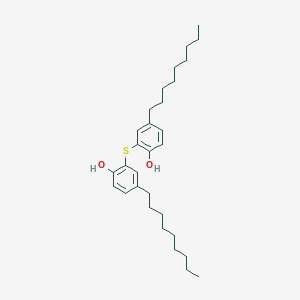

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

